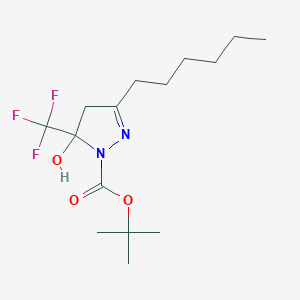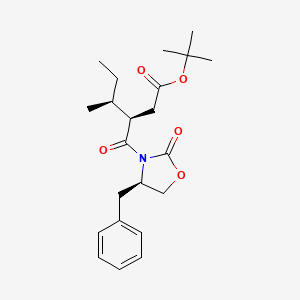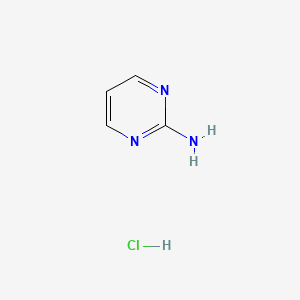![molecular formula C44H85NO8P+ B15147881 2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioleoylphosphatidylcholine is a phospholipid commonly used in scientific research and industrial applications. It is a major component of cell membranes and plays a crucial role in maintaining the structural integrity and functionality of cells. Dioleoylphosphatidylcholine is often used in the preparation of liposomes and lipid bilayers for various experimental purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dioleoylphosphatidylcholine can be synthesized through the esterification of glycerophosphocholine with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, dioleoylphosphatidylcholine is produced using large-scale chemical reactors. The process involves the same basic principles as laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality dioleoylphosphatidylcholine suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dioleoylphosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions
Oxidation: Dioleoylphosphatidylcholine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dioleoylphosphatidylcholine can lead to the formation of hydroperoxides, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
Dioleoylphosphatidylcholine has a wide range of applications in scientific research, including:
Mécanisme D'action
Dioleoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. It interacts with various proteins and other lipids to maintain membrane fluidity, permeability, and stability. The molecular targets and pathways involved include interactions with membrane-bound enzymes, receptors, and ion channels, which are crucial for cellular signaling and homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioleoylphosphatidylethanolamine: Another phospholipid with similar structural properties but different headgroup chemistry, affecting its behavior in membranes.
Dipalmitoylphosphatidylcholine: A saturated phospholipid with different fatty acid chains, leading to variations in membrane fluidity and phase behavior.
Uniqueness
Dioleoylphosphatidylcholine is unique due to its unsaturated fatty acid chains, which confer greater fluidity and flexibility to lipid bilayers compared to saturated phospholipids. This property makes it particularly useful in applications requiring dynamic membrane environments .
Propriétés
Formule moléculaire |
C44H85NO8P+ |
|---|---|
Poids moléculaire |
787.1 g/mol |
Nom IUPAC |
2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/t42-/m1/s1 |
Clé InChI |
SNKAWJBJQDLSFF-HUESYALOSA-O |
SMILES isomérique |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![4-benzyl-2-[(E)-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15147814.png)
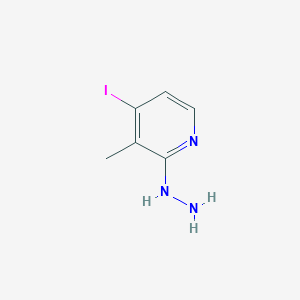
![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)

![1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)

![3,4-Bis[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B15147849.png)
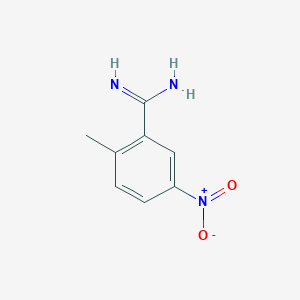
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)

